molecular formula C6H12N2O2S B12297770 rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide

Cat. No.: B12297770
M. Wt: 176.24 g/mol
InChI Key: NDCLAYHNBSGTEO-XEAPYIEGSA-N
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Description

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **rel-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine
  • **rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride
  • **(1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate

Uniqueness

What sets rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide apart from similar compounds is its unique combination of the bicyclic core and the methanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanesulfonamide

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-7-3-5(4)6/h4-8H,2-3H2,1H3/t4-,5+,6?

InChI Key

NDCLAYHNBSGTEO-XEAPYIEGSA-N

Isomeric SMILES

CS(=O)(=O)NC1[C@H]2[C@@H]1CNC2

Canonical SMILES

CS(=O)(=O)NC1C2C1CNC2

Origin of Product

United States

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